17-Hydroxy sprengerinin C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

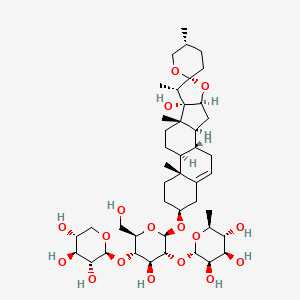

17-Hydroxy sprengerinin C is a glycoside compound isolated from the rhizomes of Polygonatum sibiricum. It is known for its potent anticancer activities, making it a subject of interest in various scientific research fields . The compound has a complex molecular structure with a molecular weight of 871.03 g/mol .

Mechanism of Action

Target of Action

The primary targets of 17-Hydroxy sprengerinin C are the proteins Bcl-2 and pro-caspase3 . These proteins play a crucial role in the regulation of apoptosis, a process of programmed cell death. The compound also affects the protein Bax .

Mode of Action

This compound interacts with its targets by reducing the expression of Bcl-2 and pro-caspase3 . This reduction in expression leads to an increase in the production of Bax , a protein that promotes apoptosis.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in apoptosis . By reducing the expression of Bcl-2 and pro-caspase3, and increasing the production of Bax, this compound promotes the activation of these apoptosis pathways .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its promotion of apoptosis . By reducing the expression of anti-apoptotic proteins and increasing the production of pro-apoptotic proteins, this compound can lead to increased cell death, particularly in cancer cells .

Biochemical Analysis

Biochemical Properties

17-Hydroxy Sprengerinin C plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in apoptosis. The compound reduces the expression of Bcl-2 and pro-caspase3, proteins that inhibit apoptosis, and increases the production of Bax, a protein that promotes apoptosis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression. Specifically, it reduces the expression of Bcl-2 and pro-caspase3, which are involved in cell survival and proliferation, and increases the production of Bax, which promotes cell death .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound reduces the expression of Bcl-2 and pro-caspase3, and increases the production of Bax . These changes in gene expression lead to the promotion of apoptosis and the inhibition of cell proliferation.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound is stable for two years when stored at the recommended temperature . If the solution is stored at -20°C for more than one month, it should be re-examined to ensure its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy sprengerinin C typically involves the extraction from natural sources, particularly the rhizomes of Polygonatum sibiricum . The extraction process includes several steps such as solvent extraction, purification, and crystallization to isolate the compound in its pure form.

Industrial Production Methods: Industrial production of this compound is not widely documented, likely due to its complex structure and the specificity of its natural source. advancements in biotechnological methods and synthetic biology may pave the way for more efficient production techniques in the future.

Chemical Reactions Analysis

Types of Reactions: 17-Hydroxy sprengerinin C undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: Reduction reactions can potentially alter the glycosidic bonds.

Substitution: Substitution reactions may involve the replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

17-Hydroxy sprengerinin C has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying glycoside reactions and mechanisms.

Biology: Investigated for its role in cellular processes and interactions.

Medicine: Explored for its anticancer properties, particularly its ability to reduce the expression of Blc-2 and pro-caspase3 while increasing the production of Bax

Comparison with Similar Compounds

- 17-Hydroxy sprengerinin A

- 17-Hydroxy sprengerinin B

- 17-Hydroxy sprengerinin D

Comparison: While all these compounds share a similar glycoside structure, 17-Hydroxy sprengerinin C is unique due to its stronger anticancer activities . The differences in their molecular structures, particularly the arrangement and type of glycosidic bonds, contribute to their varying biological activities.

Properties

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O17/c1-19-8-13-43(55-17-19)21(3)44(53)29(61-43)15-26-24-7-6-22-14-23(9-11-41(22,4)25(24)10-12-42(26,44)5)57-40-37(60-39-34(51)32(49)30(47)20(2)56-39)35(52)36(28(16-45)58-40)59-38-33(50)31(48)27(46)18-54-38/h6,19-21,23-40,45-53H,7-18H2,1-5H3/t19-,20+,21-,23+,24-,25+,26+,27-,28-,29+,30+,31+,32-,33-,34-,35+,36-,37-,38+,39+,40-,41+,42+,43-,44-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFOMMHAIRXMFQ-CISCJPSASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)O)C)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)O)C)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-bromophenyl)methyl]-1-[6-(2,3-dimethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2633663.png)

![2-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B2633665.png)

![2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2633669.png)

![3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2633671.png)

![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2633672.png)

![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}adamantane-1-carboxamide](/img/structure/B2633674.png)

![1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B2633680.png)